5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine
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Overview
Description
5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its efficiency and ability to produce the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Reactants in Suzuki coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often studied using computational and experimental methods .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromopyridine
- 6-Methyl-2-pyridinamine
Uniqueness
5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2/c1-6-8(10)4-5-9(11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12) |
InChI Key |
FMAOZYWFSGVUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2CC2)Br |
Origin of Product |
United States |
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